Methyl 3-{[(3-iodophenyl)carbonyl]amino}benzoate
Overview
Description
Methyl 3-{[(3-iodophenyl)carbonyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid moiety, which is further substituted with an iodophenyl carbonyl amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(3-iodophenyl)carbonyl]amino}benzoate typically involves a multi-step process:
Formation of the iodophenyl carbonyl intermediate: This step involves the iodination of a phenyl carbonyl compound using iodine and a suitable oxidizing agent.
Coupling with aminobenzoate: The iodophenyl carbonyl intermediate is then reacted with methyl 3-aminobenzoate under conditions that facilitate the formation of an amide bond. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(3-iodophenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Substitution reactions: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation reactions: The methyl ester group can be hydrolyzed to a carboxylic acid using strong acids or bases.
Common Reagents and Conditions
Substitution reactions: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate (K2CO3).
Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation reactions: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH).
Major Products Formed
Substitution reactions: Products with the iodine atom replaced by the nucleophile.
Reduction reactions: Alcohol derivatives of the original compound.
Oxidation reactions: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 3-{[(3-iodophenyl)carbonyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 3-{[(3-iodophenyl)carbonyl]amino}benzoate involves its interaction with molecular targets such as enzymes or receptors. The iodophenyl group can facilitate binding to specific sites, while the carbonyl and amine groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[(4-iodophenyl)carbonyl]amino}benzoate: Similar structure but with the iodine atom in the para position.
Methyl 3-{[(3-bromophenyl)carbonyl]amino}benzoate: Similar structure but with a bromine atom instead of iodine.
Methyl 3-{[(3-chlorophenyl)carbonyl]amino}benzoate: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
Methyl 3-{[(3-iodophenyl)carbonyl]amino}benzoate is unique due to the presence of the iodine atom, which can confer distinct reactivity and binding properties compared to its bromine or chlorine analogs. The iodine atom can enhance the compound’s ability to participate in specific types of chemical reactions and interactions with biological targets.
Properties
IUPAC Name |
methyl 3-[(3-iodobenzoyl)amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12INO3/c1-20-15(19)11-5-3-7-13(9-11)17-14(18)10-4-2-6-12(16)8-10/h2-9H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJUJHHXDAIIJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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